molecular formula C24H49N3O12 B1666259 Azide-PEG12-alcohol CAS No. 73342-16-2

Azide-PEG12-alcohol

Cat. No. B1666259
CAS RN: 73342-16-2
M. Wt: 571.7 g/mol
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
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Description

Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Azide-PEG12-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of Azide-PEG12-alcohol is 571.66 g/mol . Its molecular formula is C24H49N3O12 . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

Azide-PEG12-alcohol is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azide-PEG12-alcohol has a molecular weight of 571.66 g/mol . Its molecular formula is C24H49N3O12 . It appears as a liquid and is colorless to light yellow . It is stored at -20°C .

Scientific Research Applications

Bioconjugation Applications

  • Scientific Field : Biochemistry and Polymer Science .
  • Summary of Application : Azide-PEG12-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities. It is prepared for use in bioconjugation applications .
  • Methods of Application : The preparation involves the use of a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol by the polymerization of ethylene oxide. Subsequent chain-end modification of the heterobifunctional PEG affords the desired N-hydroxy succinimidyl-PEG-azide derivative .
  • Results or Outcomes : This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .

Nanoparticle Surface Modification

  • Scientific Field : Nanotechnology .
  • Summary of Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
  • Methods of Application : The surface modification step in the various properties of the silica surface plays a crucial role .
  • Results or Outcomes : The applications of functionalized silica nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Drug Discovery

  • Scientific Field : Pharmacology .
  • Summary of Application : Azide-PEG12-alcohol can be used in the synthesis of chemical libraries for drug discovery . Click reactions, which are operationally simple chemical reactions, are widely used in many scientific fields .
  • Methods of Application : A reagent greatly simplifies the synthesis of compounds known as azides, and thereby opens up a remarkably straightforward route to making libraries of compounds that might have useful biological functions .
  • Results or Outcomes : This method can streamline the optimization of desired functional properties, which can involve the laborious, resource-intensive synthesis of hundreds, or even thousands, of structural analogues .

Glycobiology

  • Scientific Field : Biochemistry .
  • Summary of Application : Azide-PEG12-alcohol can be used in glycobiology research, especially in glycan metabolic engineering, including glycan non-invasive imaging, glycomics studies and viral surface manipulation for drug discovery .
  • Methods of Application : Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid and highly specific in biological environments .
  • Results or Outcomes : This method has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .

Synthesis of Chemical Libraries for Drug Discovery

  • Scientific Field : Pharmacology .
  • Summary of Application : Azide-PEG12-alcohol can be used in the synthesis of chemical libraries for drug discovery . Click reactions, which are operationally simple chemical reactions, are widely used in many scientific fields .
  • Methods of Application : A reagent greatly simplifies the synthesis of compounds known as azides, and thereby opens up a remarkably straightforward route to making libraries of compounds that might have useful biological functions .
  • Results or Outcomes : This method can streamline the optimization of desired functional properties, which can involve the laborious, resource-intensive synthesis of hundreds, or even thousands, of structural analogues .

Separation Science

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : Poly (Ethylene)Glycol (PEG) has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
  • Methods of Application : In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
  • Results or Outcomes : PEG could also serve as an extraction medium in solid phase microextraction and aqueous two phase systems .

Future Directions

Azide-PEG12-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This opens up possibilities for future research and applications in drug delivery .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azide-PEG12-alcohol

CAS RN

73342-16-2
Record name Azide-PEG12-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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